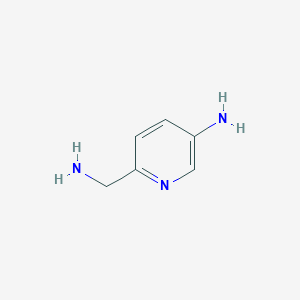

6-(Aminomethyl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(Aminomethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDAMOUNDLMYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616385 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-03-9 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Among the vast landscape of pyridine derivatives, 6-(aminomethyl)pyridin-3-amine emerges as a versatile building block, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of 6-(aminomethyl)pyridin-3-amine, from its synthesis and detailed characterization to its potential applications in the rational design of novel therapeutics. As a Senior Application Scientist, the insights presented herein are curated to bridge the gap between theoretical knowledge and practical laboratory application, empowering researchers to leverage the full potential of this valuable chemical entity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 6-(aminomethyl)pyridin-3-amine is fundamental to its effective utilization in synthesis and drug design. These properties govern its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 771574-03-9 | [2][3] |

| Molecular Formula | C₆H₉N₃ | [4] |

| Molecular Weight | 123.16 g/mol | [4] |

| IUPAC Name | 6-(aminomethyl)pyridin-3-amine | [5] |

| Appearance | Solid (predicted) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [5][6] |

Synthesis of 6-(Aminomethyl)pyridin-3-amine

The primary route for the synthesis of 6-(aminomethyl)pyridin-3-amine involves the reduction of the corresponding nitrile precursor, 6-cyano-pyridin-3-amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.[7][8]

Workflow for the Synthesis of 6-(Aminomethyl)pyridin-3-amine

Figure 1: General workflow for the synthesis of 6-(Aminomethyl)pyridin-3-amine via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a representative procedure for the reduction of a pyridine nitrile to the corresponding aminomethylpyridine.[8]

Materials:

-

6-Cyano-pyridin-3-amine

-

Raney Nickel (50% slurry in water)

-

Methanol

-

Ammonia solution (7N in methanol)

-

Hydrogen gas

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 6-cyano-pyridin-3-amine in a solution of methanol and aqueous ammonia. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts.[9]

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the reaction mixture under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude 6-(aminomethyl)pyridin-3-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product of high purity.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized 6-(aminomethyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for 6-(aminomethyl)pyridin-3-amine provide valuable information for its identification.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[7]

-

Aromatic Protons (H-2, H-4, H-5): These protons will appear in the downfield region, typically between 6.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment and coupling with neighboring protons.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are expected to appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.

-

Amine Protons (-NH₂): The protons of the two amine groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Pyridine Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 100 and 160 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-(aminomethyl)pyridin-3-amine, the molecular ion peak ([M]⁺) would be expected at an m/z of 123.16. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-(aminomethyl)pyridin-3-amine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C=C and C=N bonds of the pyridine ring.[11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amines) | 3300-3500 (two bands) |

| N-H Bend (primary amines) | 1590-1650 |

| C-N Stretch (aromatic amines) | 1250-1335 |

| C=C and C=N Stretch (pyridine ring) | 1400-1600 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The retention time and peak purity can be used to confirm the identity and assess the purity of 6-(aminomethyl)pyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The 6-(aminomethyl)pyridin-3-amine scaffold is a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. The presence of two primary amine groups provides opportunities for the introduction of various substituents to explore structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino substituents can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[13] Derivatives of 6-(aminomethyl)pyridin-3-amine can be synthesized to target specific kinases implicated in diseases such as cancer and inflammatory disorders.

In the Synthesis of Bioactive Heterocycles

The amine functionalities of 6-(aminomethyl)pyridin-3-amine can serve as nucleophiles in a variety of chemical reactions to construct more complex heterocyclic systems. These heterocycles can be designed to interact with a wide range of biological targets.

Workflow for a Medicinal Chemistry Campaign

Figure 2: A representative workflow illustrating the use of the 6-(aminomethyl)pyridin-3-amine scaffold in a drug discovery campaign.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 6-(aminomethyl)pyridin-3-amine. It is predicted to be a skin and eye irritant.[5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-(Aminomethyl)pyridin-3-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. The comprehensive characterization data and protocols provided in this guide are intended to facilitate its use in the laboratory and accelerate the discovery of new therapeutic agents.

References

- Physical Organic Studies and Dynamic Covalent Chemistry of Picolyl Heterocyclic Amino Aminals. (n.d.).

-

IR: amines. (n.d.). Retrieved from [Link]

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4185.

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.).

- Raney nickel reductions. (n.d.).

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6-(Aminomethyl)pyridin-3-amine. (n.d.). Achmem.

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (2008). ARKIVOC, 2008(12), 95-102.

- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.).

- RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2016). RSC Advances, 6(92), 89849-89857.

- 771574-03-9|6-(Aminomethyl)pyridin-3-amine|BLD Pharm. (n.d.). BLD Pharm.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(17), 3107.

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P

- 13C NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts.

- US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides. (n.d.).

- 6-(Aminomethyl)pyridin-3-amine. (n.d.). CHIRALEN.

- 6-(Aminomethyl)pyridin-3-amine | 771574-03-9. (n.d.). Sigma-Aldrich.

- US Patent No. 8829195. (2021, November 17).

- 3-(Aminomethyl)pyridine | 3731-52-0. (n.d.). ChemicalBook.

- US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-. (n.d.).

- Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2023). Molecules, 28(24), 8001.

- 771574-03-9|6-(Aminomethyl)pyridin-3-amine|BLD Pharm. (n.d.). BLD Pharm.

- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2025). Russian Journal of Organic Chemistry, 61(8), 1-8.

- Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. (2017).

- US4739120A - Process for the hydrogenation of nitriles to primary amines. (n.d.).

- 6-Methyl-pyridin-3-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 65(1), o124.

- FTIR spectra to determine the amine functional groups on urea Black.... (n.d.).

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- JPH0616636A - Production of 6-chloro-3-pyridylmethylamine. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(17), 3107.

- 3-Aminopyridine(462-08-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of Primary Amines via Hydrogen Atom Transfer-Initiated Cyclization/Reduction Cascade of Unsatur

- 3-Pyridinemethanamine | C6H8N2 | CID 31018. (n.d.). PubChem.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 771574-03-9|6-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 8. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 9. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9): A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has identified privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across various targets. Among these, the aminopyridine core has emerged as a cornerstone in the design of kinase inhibitors. This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9), a strategic building block for the synthesis of next-generation kinase inhibitors and other bioactive molecules. We will delve into its chemical properties, synthesis, and, most critically, its application in drug discovery, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

6-(Aminomethyl)pyridin-3-amine is a disubstituted pyridine characterized by an amino group at the 3-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for creating diverse chemical libraries.

Chemical Structure and Identification

-

CAS Number: 771574-03-9

-

IUPAC Name: 6-(Aminomethyl)pyridin-3-amine

-

Synonyms: 5-Amino-2-(aminomethyl)pyridine

-

Molecular Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol

Physicochemical Data Summary

Precise experimental data for 6-(Aminomethyl)pyridin-3-amine is not extensively published. However, we can infer its likely properties from its structural isomer, 3-(aminomethyl)pyridine, and general chemical principles.

| Property | Predicted/Inferred Value | Reference (for isomer 3-(aminomethyl)pyridine) |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | Data not available (Isomer: -21 °C) | [2] |

| Boiling Point | Data not available (Isomer: 73-74 °C @ 1 mmHg) | [2] |

| Density | Data not available (Isomer: 1.062 g/mL at 25 °C) | [2] |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis of 6-(Aminomethyl)pyridin-3-amine

The most direct and industrially scalable synthesis of 6-(Aminomethyl)pyridin-3-amine involves the catalytic reduction of 5-amino-2-cyanopyridine. This transformation is a classic example of nitrile reduction to a primary amine, a cornerstone reaction in organic synthesis.

Synthetic Pathway Overview

The synthesis is a single-step reduction of the nitrile functionality of the readily available 5-amino-2-cyanopyridine. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions.

Caption: Synthetic route to 6-(Aminomethyl)pyridin-3-amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 5-amino-2-cyanopyridine using Raney® Nickel, a highly effective catalyst for nitrile hydrogenation[3][4].

Materials:

-

5-Amino-2-cyanopyridine

-

Raney® Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water three times, followed by three washes with anhydrous methanol to remove residual water and alkali.

-

Reaction Setup: To a high-pressure autoclave, add 5-amino-2-cyanopyridine (1.0 eq) and anhydrous methanol. Add the ammonia solution in methanol (to suppress the formation of secondary amine byproducts). Finally, carefully add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 5-50 atm)[5].

-

Reaction: Heat the mixture to a temperature between 70-150 °C with vigorous stirring[5]. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization to afford pure 6-(Aminomethyl)pyridin-3-amine.

Application in Kinase Inhibitor Drug Discovery

The true value of 6-(Aminomethyl)pyridin-3-amine lies in its role as a versatile building block for synthesizing kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine moiety is a "privileged scaffold" because it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases[6]. The amino group at the 3-position can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aminomethyl group at the 6-position provides a crucial vector for chemical modification, allowing for the introduction of various functionalities to target other regions of the ATP-binding site and improve potency and selectivity.

Caption: Drug discovery workflow using the target molecule.

Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

The following protocol outlines a general approach for utilizing 6-(Aminomethyl)pyridin-3-amine in the synthesis of a library of potential kinase inhibitors.

Step 1: Acylation of the 3-Amino Group

The 3-amino group is typically more nucleophilic than the aminomethyl group and can be selectively acylated.

-

Dissolve 6-(Aminomethyl)pyridin-3-amine in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture in an ice bath and slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Functionalization of the 6-Aminomethyl Group

The newly installed amide directs the next functionalization to the aminomethyl group.

-

The product from Step 1 is reacted with an appropriate aldehyde or ketone under reductive amination conditions (e.g., using sodium triacetoxyborohydride).

-

Alternatively, the aminomethyl group can be acylated or sulfonylated using the corresponding chlorides.

-

These reactions can be performed in parallel in a multi-well plate format to generate a library of diverse compounds.

Biological Evaluation of Synthesized Derivatives

The synthesized library of compounds would then be subjected to a battery of biological assays to identify potent and selective kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A biochemical assay is used to measure the ability of the synthesized compounds to inhibit the activity of a target kinase (e.g., GSK-3β, CK-1δ)[6]. This is often a fluorescence- or luminescence-based assay that measures the phosphorylation of a substrate peptide.

-

Procedure:

-

The target kinase, a suitable substrate, and ATP are incubated in a buffer solution.

-

The synthesized compounds are added at various concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

A detection reagent is added that quantifies the amount of phosphorylated substrate or the remaining ATP.

-

The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Protocol: Cell-Based Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to assess their effects on cellular processes.

-

Cell Viability Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.

-

Target Engagement Assays: Techniques like Western blotting can be used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in cells, confirming its mechanism of action.

Safety and Handling

Conclusion

6-(Aminomethyl)pyridin-3-amine represents a strategically important and versatile building block in the field of drug discovery, particularly for the development of kinase inhibitors. Its unique substitution pattern provides a robust scaffold for the creation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents. The synthetic route via catalytic hydrogenation of 5-amino-2-cyanopyridine is efficient and scalable. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively utilize this valuable compound in their quest for novel medicines.

References

- Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

- Google Patents. (n.d.). Production of aminomethylpyridine.

- Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

Wikipedia. (2023). Raney nickel. Retrieved from [Link]

-

Zubarev, A. A., et al. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

-

PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

-

MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

YouTube. (2021). Raney Nickel Reduction Mechanism. Retrieved from [Link]

-

IntechOpen. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

-

MDPI. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]

-

ResearchGate. (2020). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. Retrieved from [Link]

-

PubMed. (2008). 6-Methyl-pyridin-3-amine. Retrieved from [Link]

-

University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prodrugs for Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 6-(Aminomethyl)pyridin-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Aminomethyl)pyridin-3-amine

This document provides a comprehensive technical guide on the spectroscopic analysis of 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9).[1][2][3] As a key building block in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This guide is designed for researchers, scientists, and quality control professionals, offering not only reference data but also the underlying scientific rationale and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The structural identity of a molecule is the foundation of its function. In drug development, an unambiguous characterization ensures that biological activity is correctly attributed and that synthesis is reproducible. The following sections are structured to provide a self-validating framework for the analysis of 6-(Aminomethyl)pyridin-3-amine, moving from the atomic nucleus environment (NMR) to functional group vibrations (IR) and finally to molecular mass and fragmentation (MS).

Molecular Structure and Spectroscopic Overview

6-(Aminomethyl)pyridin-3-amine is a disubstituted pyridine derivative featuring a primary aromatic amine at the C3 position and a primary aliphatic amine within a methyl group at the C6 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Structure of 6-(Aminomethyl)pyridin-3-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 6-(Aminomethyl)pyridin-3-amine, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of both amino groups.

Expertise & Rationale

The pyridine ring creates a distinct electronic environment. The nitrogen atom is electron-withdrawing, generally deshielding adjacent protons (H-2, H-6). However, the two amino groups are electron-donating, which will shield the ring protons and carbons, leading to specific, predictable chemical shifts. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can participate in hydrogen bonding and helps to resolve the N-H proton signals, which might otherwise be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectroscopic Data

The predicted data below is based on the analysis of similar structures, such as 3-(aminomethyl)pyridine and 6-methylpyridin-3-amine.[4][5][6][7][8]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Number of Protons | Assignment |

| ~7.7 - 7.9 | Doublet (d) | ~2.5 | 1H | H-2 |

| ~7.0 - 7.2 | Doublet (d) | ~8.5 | 1H | H-4 |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H | H-5 |

| ~4.5 - 5.0 | Broad Singlet (br s) | - | 2H | C3-NH₂ |

| ~3.7 - 3.9 | Singlet (s) | - | 2H | CH₂ -NH₂ |

| ~2.5 - 3.5 | Broad Singlet (br s) | - | 2H | CH₂-NH₂ |

Predicted ¹³C NMR Spectroscopic Data

Carbon chemical shifts are highly sensitive to the electronic effects of substituents.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155 - 158 | C-6 |

| ~140 - 143 | C-2 |

| ~137 - 140 | C-3 |

| ~122 - 125 | C-5 |

| ~120 - 123 | C-4 |

| ~45 - 48 | C H₂-NH₂ |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra of a small molecule.

Protocol Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 6-(Aminomethyl)pyridin-3-amine and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved before transferring to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[9]

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For 6-(Aminomethyl)pyridin-3-amine, IR is invaluable for confirming the presence of both primary amine types. A primary amine (R-NH₂) typically shows two N-H stretching bands (one symmetric, one asymmetric), while secondary amines show only one, and tertiary amines show none.[11][12] We expect to see characteristic bands for the aromatic N-H, the aliphatic N-H, the C-N bonds, and the pyridine ring itself. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3300 | Medium-Strong, Sharp (two bands) | N-H asymmetric & symmetric stretching (Aromatic NH₂) |

| 3350 - 3250 | Medium, Sharp (two bands) | N-H asymmetric & symmetric stretching (Aliphatic NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (CH₂) |

| 1650 - 1580 | Strong | N-H bending (scissoring) from both NH₂ groups |

| 1600, 1580, 1470 | Strong-Medium | C=C and C=N aromatic ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1020 | Medium | Aliphatic C-N stretching |

| 910 - 665 | Strong, Broad | N-H wagging |

References for general amine IR absorptions:[11][13][14][15]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean. Use a swab with isopropanol and wipe dry.

-

Background Collection: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from ambient air (CO₂, H₂O) and the crystal itself from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 6-(Aminomethyl)pyridin-3-amine powder directly onto the ATR crystal.

-

Pressure Application: Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Rationale

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16] 6-(Aminomethyl)pyridin-3-amine (C₆H₉N₃) has three nitrogen atoms, and its molecular weight is 123.16 g/mol , consistent with this rule.[1][3] Under Electron Ionization (EI), the most predictable fragmentation is the cleavage of the bond beta to the pyridine ring (alpha to the aminomethyl nitrogen), a type of benzylic cleavage. This is because it results in a stable pyridinylmethyl cation.[16][17]

Predicted Mass Spectrum and Fragmentation

| m/z (mass-to-charge) | Ion | Comments |

| 123 | [M]⁺˙ | Molecular Ion (parent ion) |

| 122 | [M-H]⁺ | Loss of a hydrogen atom |

| 107 | [M-NH₂]⁺ | Loss of the aminomethyl group's NH₂ radical |

| 93 | [M-CH₂NH₂]⁺ | Benzylic cleavage , loss of aminomethyl radical. Likely the base peak. |

digraph "Fragmentation" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C6H9N3]+•\nm/z = 123\nMolecular Ion"]; F1 [label="[C6H8N2]+•\nm/z = 107\nLoss of •NH2"]; F2 [label="[C5H5N2]+ \nm/z = 93\nBase Peak\n(Benzylic Cleavage)"];

M -> F1 [label="- •NH2"]; M -> F2 [label="- •CH2NH2"]; }

Caption: Predicted major fragmentation pathway for 6-(Aminomethyl)pyridin-3-amine in EI-MS.

Experimental Protocol: GC-MS (EI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation (Optional but Recommended): Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity before it enters the mass spectrometer. A standard capillary column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C) is typically used.

-

Ionization: As the compound elutes from the GC, it enters the Electron Ionization (EI) source. The standard electron energy used is 70 eV, which provides reproducible fragmentation patterns. The ion source temperature is typically maintained around 230-250°C.[18]

-

Mass Analysis: The resulting ions are accelerated into a quadrupole (or other) mass analyzer, which scans a specified mass-to-charge (m/z) range, for example, m/z 40-300.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the key fragment ions, comparing them against the predicted pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of 6-(Aminomethyl)pyridin-3-amine. The predicted ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum validates the presence and nature of the primary aromatic and aliphatic amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory purposes.

References

- 1. achmem.com [achmem.com]

- 2. 771574-03-9|6-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 6-(AMINOMETHYL)-3-AMINOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Aminomethyl)pyridine(3731-52-0) IR Spectrum [chemicalbook.com]

- 6. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 7. 6-Methyl-pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. tsijournals.com [tsijournals.com]

- 14. scirp.org [scirp.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(Aminomethyl)pyridin-3-amine

Introduction

6-(Aminomethyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. Its chemical structure, featuring both a primary aliphatic amine and an aromatic amine, suggests a versatile chemical profile with potential applications as a key building block or active pharmaceutical ingredient (API). Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its successful incorporation into drug discovery and development pipelines. This guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the solubility and stability of 6-(Aminomethyl)pyridin-3-amine, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of 6-(Aminomethyl)pyridin-3-amine is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| CAS Number | 771574-03-9 | [1][2][3][4] |

| Molecular Formula | C₆H₉N₃ | [2][3] |

| Molecular Weight | 123.16 g/mol | [2][3] |

| Predicted Boiling Point | 303.8 ± 27.0 °C | [3] |

| Predicted Density | 1.173 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 8.76 ± 0.39 | [3] |

| Storage Temperature | 2-8°C | [3] |

The presence of two basic nitrogen centers suggests that the solubility of 6-(Aminomethyl)pyridin-3-amine will be highly dependent on pH. The compound is commercially available as a free base and as a hydrochloride salt, with the salt form often exhibiting improved solubility and stability.[5][6]

Part 1: Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for formulation development and predicting its in vivo behavior.[7] We will explore both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[8]

-

Preparation of Saturated Solutions: Add an excess amount of 6-(Aminomethyl)pyridin-3-amine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound to the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

| Solvent/Buffer | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | High |

| Acetate Buffer | 4.5 | 25 | Moderate to High |

| Phosphate Buffer | 6.8 | 25 | Low to Moderate |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Low |

| Water | ~7.0 | 25 | Low |

| Ethanol | N/A | 25 | Soluble |

| Methanol | N/A | 25 | Soluble |

| DMSO | N/A | 25 | Freely Soluble |

Note: The expected solubility is inferred from the chemical structure and general behavior of aminopyridines. Actual experimental data is required for confirmation.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early discovery.[7]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-(Aminomethyl)pyridin-3-amine in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Diagram: Solubility Assessment Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of 6-(Aminomethyl)pyridin-3-amine are critical parameters that will dictate its utility in drug development. The protocols outlined in this guide provide a robust framework for a comprehensive characterization of this molecule. The anticipated pH-dependent solubility and susceptibility to oxidative degradation highlight key areas for consideration during formulation and development. By systematically evaluating these properties, researchers can de-risk their development programs and make informed decisions to advance promising candidates.

References

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(12), 1162-1164. ([Link])

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 26(2), 94-97. ([Link])

-

Quéré, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(21), 6485. ([Link])

-

A75706 - SAFETY DATA SHEET. (2025). ([Link])

-

ChemBK. (2024). 3-(Aminomethyl)pyridine. ([Link])

-

Gay, M., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 127-135. ([Link])

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. ([Link])

-

IAGIM. (n.d.). Photostability. ([Link])

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1547. ([Link])

-

Black, D. StC., et al. (2001). (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. Acta Crystallographica Section C, 57(Pt 12), 1460-1461. ([Link])

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). ([Link])

-

Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460. ([Link])

-

PubMed. (2008). 6-Methyl-pyridin-3-amine. ([Link])

-

ResearchGate. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ([Link])

-

ResearchGate. (2007). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). ([Link])

-

Leist, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1104–1111. ([Link])

-

Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3820-3833. ([Link])

-

ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride. ([Link])

-

ResearchGate. (2009). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ([Link])

-

Dana Bioscience. (n.d.). 6-(Aminomethyl)pyridin-3-amine hydrochloride 1g. ([Link])

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-(AMINOMETHYL)-3-AMINOPYRIDINE. ([Link])

-

ElectronicsAndBooks. (n.d.). Novel formulations of dipyridamole with microenvironmental pH-modifiers for improved dissolution and bioavailability under hypoc. ([Link])

-

ResearchGate. (2008). Oxidative degradation of polyaniline during the chemical oxidative polymerization of aniline in aqueous methanol medium. ([Link])

-

ResearchGate. (1948). The oxidative demethylation of monomethyl-L-amino acids. ([Link])

Sources

- 1. 771574-03-9|6-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. achmem.com [achmem.com]

- 3. 6-(AMINOMETHYL)-3-AMINOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-(Aminomethyl)pyridin-3-amine | 771574-03-9 [sigmaaldrich.com]

- 5. 6-(Aminomethyl)Pyridin-3-Amine Dihydrochloride(WXC02330) | 926018-98-6 [amp.chemicalbook.com]

- 6. danabiosci.com [danabiosci.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Expanding Frontier of Novel Pyridine Derivatives

Executive Summary: The pyridine scaffold is a cornerstone of modern chemistry, recognized for its prevalence in FDA-approved pharmaceuticals, advanced materials, and catalytic systems.[1][2][3] Its unique electronic properties, combined with synthetic tractability, make it a "privileged" structure in drug discovery and materials science.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the current and potential applications of novel pyridine derivatives. We will explore the causality behind experimental choices in medicinal chemistry, catalysis, and materials science, present detailed protocols for synthesis and evaluation, and offer insights into the future trajectory of this versatile heterocyclic compound.

The Enduring Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block across numerous scientific disciplines.[3] Its significance stems from a combination of key physicochemical properties:

-

Electronic Nature: The electron-withdrawing nitrogen atom creates a π-deficient ring system, influencing its reactivity and intermolecular interactions. This allows it to act as a hydrogen bond acceptor and participate in π-stacking, crucial for binding to biological targets like enzymes and receptors.[4][6]

-

Metabolic Stability and Bioavailability: The pyridine motif can enhance the metabolic stability and aqueous solubility of parent compounds, improving their pharmacokinetic profiles.[4][7] Replacing a phenyl ring with a pyridine ring, for instance, has been shown to dramatically increase biological potency in certain kinase inhibitors.[4]

-

Synthetic Versatility: The pyridine ring is readily modifiable, allowing chemists to fine-tune its steric and electronic properties for specific applications.[4][8] Various synthetic methodologies, including multicomponent reactions and C-H functionalization, provide access to a vast chemical space of substituted pyridines.[9][10]

The prevalence of this scaffold is underscored by its presence in a significant number of FDA-approved drugs. Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved, with oncology and central nervous system (CNS) disorders being the primary therapeutic areas.[1][11]

Core Application Areas of Novel Pyridine Derivatives

Pyridine derivatives are at the forefront of therapeutic innovation, targeting a wide array of diseases.[7][12]

Oncology: A substantial portion of pyridine-containing drugs are anticancer agents, many of which function as kinase inhibitors.[1][13] Kinases are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[14][15] The nitrogen atom of the pyridine ring frequently forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[16]

-

Pyrazolopyridines as Kinase Inhibitors: This fused heterocyclic system has proven particularly effective. For example, Selpercatinib, which features a pyrazolo[1,5-a]pyridine core, is an approved RET kinase inhibitor for treating certain types of lung and thyroid cancers.[16] The pyrazolopyridine scaffold can offer superior cellular activity and facilitate additional hydrogen bonds within the target's active site compared to other bioisosteres.[16]

-

VEGFR-2 Inhibition: Novel pyridine-urea derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][17] By blocking VEGFR-2 phosphorylation, these compounds can disrupt the formation of new blood vessels essential for tumor growth.[5]

Neurodegenerative Diseases: Pyridine derivatives are being actively investigated for the treatment of Alzheimer's disease (AD) by targeting multiple pathogenic pathways.[18][19]

-

Inhibition of Amyloid-β (Aβ) Aggregation: Certain pyridine derivatives can prevent the aggregation of the Aβ peptide, a hallmark of AD.[18][20] For example, the pyridine amine derivative PAT has been shown to inhibit both self-induced and metal-induced Aβ aggregation.[20]

-

Multi-Target Agents: Researchers are designing multi-functional pyridine derivatives that can simultaneously inhibit acetylcholinesterase (AChE), chelate metal ions involved in plaque formation, and reduce oxidative stress.[18][19]

Infectious Diseases: The pyridine scaffold is a component of various antibacterial, antifungal, and antiviral drugs.[1][3] Its ability to improve water solubility makes it a valuable moiety in developing new antimicrobial agents to combat multidrug-resistant (MDR) pathogens.[3] Newly synthesized pyridine compounds have shown promising activity against resistant strains like MRSA (methicillin-resistant S. aureus).[3]

Pyridine-based chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.[21]

-

Rationale for Use: The nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide range of transition metals. By incorporating chiral elements into the ligand structure, chemists can create a chiral environment around the metal center, enabling stereoselective transformations.

-

Novel Ligand Design: A significant challenge has been to design ligands that are both highly reactive and highly stereoselective.[21] Recent innovations include chiral 2,2′-bipyridine ligands with rigid, fused-ring frameworks. This design minimizes steric hindrance near the metal's coordination site while allowing for fine-tuning of the outer chiral environment, achieving both high catalytic activity and excellent enantioselectivity in reactions like nickel-catalyzed cross-couplings.[21]

The unique electronic and optical properties of pyridine derivatives make them valuable components in advanced materials.[22][23]

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are used as charge-transporting materials in OLEDs.[22][24] Their electron-deficient nature makes them suitable for electron-transporting layers (ETLs), while their structural versatility allows for the tuning of energy levels (HOMO/LUMO) to optimize device efficiency and stability.[25] For instance, pyrene-pyridine integrated molecules have been successfully employed as hole-transporting materials (HTMs), demonstrating stable performance and reduced efficiency roll-off in OLED devices.[25]

-

Sensors: The ability of the pyridine nitrogen to coordinate with ions makes its derivatives effective chemosensors for detecting various cations and anions.[26]

Experimental Protocols & Methodologies

3.1. Synthesis of a Functionalized Pyridine Derivative

Protocol: One-Pot Synthesis of a Polysubstituted Pyridine via Multicomponent Reaction

This protocol describes a common, efficient method for generating highly functionalized pyridines, adapted from established literature procedures.[10]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol), and ammonium acetate (1.5 mmol).

-

Solvent Addition: Add ethanol (15 mL) to the flask.

-

Reaction: Stir the mixture at reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyridine derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: This one-pot, multicomponent approach (a variation of the Hantzsch pyridine synthesis) is highly efficient and atom-economical. Ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst.[10] The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

3.2. Biological Evaluation: In Vitro Kinase Inhibition Assay

Protocol: Assessing Inhibition of a Target Kinase (e.g., VEGFR-2)

This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a novel pyridine derivative against a specific kinase.

-

Compound Preparation: Prepare a stock solution of the test pyridine derivative in 100% DMSO (e.g., at 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 10 µM to 0.1 nM.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often at its Km concentration). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified. Common detection methods include fluorescence polarization, luminescence (e.g., ADP-Glo™), or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Self-Validation: The protocol must include controls:

-

Positive Control: A known inhibitor of the target kinase to validate assay performance.

-

Negative Control: A vehicle (e.g., DMSO) without any inhibitor to define 100% kinase activity.

-

Background Control: A well containing all reagents except the enzyme to subtract background signal.

Data Presentation & Visualization

Table 1: Comparative Inhibitory Activity of Pyridine Analogues Against Target Kinases

| Compound ID | Chemical Series | Target Kinase | IC50 (µM) | Antitumor Activity (GI50, µM) | Reference |

| 5b | Pyridine | PIM-1 | 0.044 | 0.302 - 3.57 | [27] |

| 8d | Thieno[2,3-b]pyridine | PIM-1 | <0.005 | 0.038 - 0.215 | [27] |

| Cpd 1 | Pyrazolopyridine | RET | 0.021 | Not Reported | [16] |

| Cpd 2 | Pyridine-Urea | VEGFR-2 | 0.015 | 0.85 (MCF-7) | [5] |

This table summarizes hypothetical and literature-derived data to illustrate how results can be presented for clear comparison.

Diagrams using DOT Language

Caption: Signaling pathway illustrating kinase inhibition by a novel pyridine derivative.

Caption: Experimental workflow from synthesis to lead optimization of pyridine derivatives.

Future Outlook & Emerging Trends

The field of pyridine derivatives is continuously evolving. Key future directions include:

-

C-H Functionalization: Advances in direct C-H functionalization will continue to provide more efficient and sustainable routes to novel pyridine analogues, bypassing the need for pre-functionalized starting materials.[9]

-

Nanotechnology-based Delivery: To overcome challenges like poor solubility and systemic toxicity, researchers are exploring nanotechnology-based drug delivery systems to improve the bioavailability and therapeutic index of potent pyridine compounds.[5][17]

-

Photocatalysis and Electrosynthesis: The use of light and electricity to drive the synthesis of pyridine derivatives is a growing area, offering green and efficient alternatives to traditional thermal methods.

-

Artificial Intelligence in Design: AI and machine learning are being increasingly used to predict the biological activity and physicochemical properties of virtual pyridine libraries, accelerating the discovery of new lead compounds.

Conclusion

The pyridine scaffold remains an exceptionally valuable and versatile core in scientific research. Its applications in medicinal chemistry have led to life-saving drugs, particularly in oncology, while its unique properties are being harnessed to create next-generation catalysts and electronic materials.[1][6][21][23] For researchers, a deep understanding of the structure-activity relationships, synthetic methodologies, and biological evaluation techniques associated with pyridine derivatives is essential for driving innovation. The continued exploration of this privileged heterocycle promises to unlock new solutions to challenges in human health and technology.

References

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. PubMed Central.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [No Source Provided].

- The Role of Pyridine Intermediates in Advanced Material Science. [No Source Provided].

- Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [No Source Provided].

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.

- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.

- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

- FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate.

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.

- Pyridine derivatives as anti-Alzheimer agents. ResearchGate.

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [No Source Provided].

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

- Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. [No Source Provided].

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC.

- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. ResearchGate.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.

- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed.

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [No Source Provided].

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing.

- C-H Functionalization of Pyridines. ResearchGate.

- Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations. ResearchGate.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.

- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.

- Comparative Biological Efficacy of Pyridine Analogues as Kinase Inhibitors. Benchchem.

- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.

- Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate.

- The Role of Pyridine Derivatives in Modern Organic Chemistry. [No Source Provided].

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsat.org [ijsat.org]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tandfonline.com [tandfonline.com]

- 27. benchchem.com [benchchem.com]

The Ascendant Trajectory of 3,6-Diaminopyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science

Abstract

The 3,6-diaminopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents and advanced functional materials. This in-depth technical guide provides a comprehensive literature review of 3,6-diaminopyridine derivatives, meticulously curated for researchers, scientists, and drug development professionals. We navigate through the synthetic intricacies, explore the nuanced chemical reactivity, and illuminate the burgeoning applications of these compounds in medicinal chemistry and materials science. This guide is designed to serve as a practical and authoritative resource, empowering the scientific community to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the 3,6-Diaminopyridine Core

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and agrochemicals, underscoring its significance in the realm of bioactive molecules.[1] The introduction of amino substituents onto the pyridine core profoundly influences its electronic properties, basicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. Among the various diaminopyridine isomers, the 3,6-diamino substitution pattern offers a unique combination of electronic and steric features that have been adeptly exploited in the development of targeted therapies and functional polymers. This guide will delve into the chemistry and applications of this specific scaffold, providing insights into its strategic value in modern chemical research.

Synthetic Strategies: Accessing the 3,6-Diaminopyridine Scaffold

The efficient and regioselective synthesis of diaminopyridines is a critical first step in the exploration of their chemical and biological potential. While various methods exist for the synthesis of diaminopyridines in general, accessing the 3,6-isomer often requires specific strategies.

Synthesis of the Parent 3,6-Diaminopyridine

A common route to aminopyridines involves the amination of halopyridines. For instance, 2,6-diaminopyridine can be synthesized from 2,6-dichloropyridine by reaction with aqueous ammonia in the presence of a copper catalyst at elevated temperatures and pressures.[2] A similar strategy can be envisioned for the synthesis of 3,6-diaminopyridine, likely starting from a dihalopyridine precursor such as 3,6-dichloropyridine or 3,6-dibromopyridine. Another established method for the synthesis of aminopyridines is the Hofmann rearrangement of pyridinecarboxamides. For example, 3-aminopyridine can be prepared from nicotinamide by treatment with an alkaline potassium hypobromite solution.[3]

General Experimental Protocol for Amination of Dihalopyridines:

A detailed protocol for the synthesis of 2,6-diaminopyridine from 2,6-dichloropyridine is provided as a representative example of this synthetic approach.

-

Materials: 2,6-Dichloropyridine, aqueous ammonia (30 wt. %), copper powder.

-

Procedure:

-

In a high-pressure autoclave, combine 59 g of 2,6-dichloropyridine, 150 g of aqueous ammonia (30 wt. % NH₃), and 9 g of copper powder.[2]

-

Purge the autoclave with nitrogen gas.

-

Heat the reaction mixture to 240 °C for a specified period.

-

After cooling, carefully vent the autoclave and isolate the product. Purification is typically achieved by recrystallization or chromatography.

-

Synthesis of 3,6-Diaminopyridine Derivatives

The true value of the 3,6-diaminopyridine scaffold lies in its derivatization to generate libraries of compounds with diverse functionalities.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. A variety of 2-amino-3-cyanopyridine derivatives can be synthesized via a four-component reaction, often under solvent-free conditions using microwave irradiation.[4] This strategy can be adapted to generate substituted 3,6-diaminopyridine analogs.

Illustrative MCR for 2-Aminopyridine Synthesis: A representative protocol for the synthesis of 2-amino-3-cyanopyridine derivatives is outlined below.

-

Reactants: Enaminone, malononitrile, and a primary amine.

-

Procedure:

-

Combine equimolar amounts of the enaminone, malononitrile, and the desired primary amine in a reaction vessel.

-

Heat the mixture at 80 °C for 3 hours under solvent-free conditions.[5]

-

The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

-

The 3,6-diaminopyridine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems with significant biological activity. For example, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as protein kinase inhibitors.[6]

Synthetic Workflow for Fused Pyrazolopyridines:

Caption: Synthesis of pyrazolo[3,4-b]pyridine derivatives.

Chemical Properties and Reactivity: The Art of Selective Functionalization

The presence of two amino groups and a nitrogen atom within the pyridine ring endows 3,6-diaminopyridine with a rich and complex reactivity profile. Understanding the regioselectivity of its reactions is paramount for the rational design of its derivatives.

Regioselectivity in Electrophilic Aromatic Substitution

The amino groups are strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating towards electrophilic aromatic substitution. The interplay of these electronic effects, along with steric hindrance, governs the position of substitution.

Selective Functionalization of the Amino Groups

The differential reactivity of the two amino groups can be exploited for selective functionalization. For instance, in 3,6-diaminothieno[2,3-b]pyridine-5-carbonitriles, the amino group at the C(3) position is found to be more reactive towards acylation with chloroacetyl chloride.[7] This selectivity can be predicted by analyzing the Fukui indices, which quantify the reactivity of different sites in a molecule.

Workflow for Selective Acylation:

Caption: Regioselective acylation of a diaminothienopyridine.

Medicinal Chemistry Applications: Targeting Disease with Precision

The 3,6-diaminopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

A novel series of 3-acyl-2,6-diaminopyridines has been designed and synthesized as inhibitors of cyclin-dependent kinases (CDKs).[8] Certain compounds from this series exhibited potent inhibitory activity against CDK1 and CDK2 and demonstrated cellular antiproliferative effects in various tumor cell lines.

Inhibitors of Other Protein Kinases

Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as inhibitors of several disease-relevant protein kinases, including DYRK1A, CDK5, and GSK-3.[6] Notably, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has emerged as a promising lead compound for the development of therapeutics for Alzheimer's disease.[6]

Quantitative Biological Activity of Diaminopyridine Derivatives: